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Compound of Interest

Compound Name: CPPD-Q

Cat. No.: B13859182 Get Quote

Disclaimer: The following technical guide is based on publicly available scientific literature.

"CPPD-Q" is identified as CPPD-quinone, a transformation product of the antioxidant N-

Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) used in the rubber industry. It is primarily

studied in the context of environmental toxicology. As such, traditional pharmacokinetic data

(e.g., absorption, distribution, metabolism, and excretion in mammalian systems for therapeutic

purposes) is not available. This guide focuses on the available toxicokinetic and toxicodynamic

information.

Introduction
CPPD-quinone (CPPD-Q) is a quinone derivative formed from the oxidation of N-Cyclohexyl-

N'-phenyl-p-phenylenediamine (CPPD), an antioxidant and antiozonant widely used in rubber

products. The environmental presence of CPPD-Q, primarily from tire wear particles, has

raised concerns about its potential toxicological effects on various organisms. This document

provides a comprehensive overview of the current understanding of the pharmacodynamics—

or more accurately, the toxicodynamics—of CPPD-Q, with a focus on its effects in non-

mammalian model organisms where it has been studied.

Pharmacodynamics / Toxicodynamics
The pharmacodynamic effects of CPPD-Q have been investigated in aquatic bacteria and the

nematode Caenorhabditis elegans, revealing mechanisms of toxicity related to oxidative stress,
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intestinal damage, and neurotoxicity.

Acute Toxicity in Vibrio fischeri
CPPD-Q exhibits acute toxicity to the aquatic bacterium Vibrio fischeri, a common model for

ecotoxicology studies. The primary endpoint measured is the inhibition of bioluminescence.

Parameter Value Organism Reference

EC50

(Bioluminescence

Inhibition)

6.98 mg/L Vibrio fischeri [1]

Intestinal Toxicity in Caenorhabditis elegans
In the nematode C. elegans, CPPD-Q has been shown to induce intestinal toxicity by

increasing intestinal permeability and causing the production of reactive oxygen species

(ROS).

Effect
Concentration
Range

Organism Reference

Enhanced Intestinal

Permeability
1-10 µg/L

Caenorhabditis

elegans
[2]

Intestinal ROS

Production
0.1-10 µg/L

Caenorhabditis

elegans
[2]

Neurotoxicity in Caenorhabditis elegans
CPPD-Q exposure at environmentally relevant concentrations has been demonstrated to cause

neurotoxicity in C. elegans, affecting locomotion and inducing neurodegeneration. The

underlying mechanism involves the inhibition of key signaling pathways.
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Effect
Concentration
Range

Organism Reference

Decreased head

thrash, body bend,

and forward turn

0.01-10 µg/L
Caenorhabditis

elegans
[3]

Increased backward

turn
0.01-10 µg/L

Caenorhabditis

elegans
[3]

Neurodegeneration in

GABAergic system
10 µg/L

Caenorhabditis

elegans
[3]

Decreased expression

of daf-7 (TGF-β

ligand), jnk-1 (JNK

MAPK), and mpk-1

(ERK MAPK)

0.01-10 µg/L
Caenorhabditis

elegans
[3]

Signaling Pathways
The neurotoxic effects of CPPD-Q in C. elegans are associated with the downregulation of

conserved signaling pathways, including the Transforming Growth Factor-beta (TGF-β), c-Jun

N-terminal kinase (JNK) MAPK, and Extracellular signal-regulated kinase (ERK) MAPK

pathways.
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CPPD-Q Exposure

Signaling Pathways in C. elegans Neurons

Cellular & Phenotypic Effects

CPPD-Q

TGF-β Signaling
(daf-7)

inhibits expression

JNK MAPK Signaling
(jnk-1)

inhibits expression

ERK MAPK Signaling
(mpk-1)

inhibits expression

Neurodegeneration

leads to

Abnormal Locomotion

leads toleads to leads to leads to leads to

Click to download full resolution via product page

Inhibition of key neuro-signaling pathways by CPPD-Q in C. elegans.

Experimental Protocols
Vibrio fischeri Bioluminescence Inhibition Assay
This protocol is based on the standardized method ISO 11348-3 for determining the inhibitory

effect of water samples on the light emission of Vibrio fischeri.

Objective: To determine the acute toxicity of CPPD-Q by measuring the inhibition of

bioluminescence in Vibrio fischeri.

Methodology:

Preparation of Bacterial Suspension: Freeze-dried Vibrio fischeri are reconstituted in a

reconstitution solution to create a bacterial suspension. The suspension is kept at a

controlled temperature (e.g., 15°C).
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Preparation of Test Samples: A series of dilutions of CPPD-Q are prepared in a suitable

solvent and then in the assay medium (e.g., 2% NaCl solution). A control sample without

CPPD-Q is also prepared.

Exposure: The bacterial suspension is added to the test cuvettes containing the different

concentrations of CPPD-Q and the control.

Incubation: The cuvettes are incubated for a specified period (e.g., 15 or 30 minutes) at a

constant temperature (15°C).

Measurement: The bioluminescence of each sample is measured using a luminometer.

Data Analysis: The percentage of luminescence inhibition for each CPPD-Q concentration is

calculated relative to the control. The EC50 value (the concentration that causes a 50%

reduction in bioluminescence) is then determined.

Workflow for the Vibrio fischeri bioluminescence inhibition assay.

Caenorhabditis elegans Toxicity Assays
The following are generalized protocols based on the abstracts of the cited literature for

assessing intestinal and neurotoxicity in C. elegans.

Objective: To evaluate the effects of CPPD-Q on intestinal permeability, ROS production, and

neurobehavioral endpoints in C. elegans.

Methodology:

Nematode Culture and Synchronization: Wild-type or specific transgenic strains of C.

elegans are maintained on nematode growth medium (NGM) agar plates seeded with E. coli

OP50. A synchronized population of L1 larvae is obtained by bleaching gravid adults.

Exposure: Synchronized L1 larvae are exposed to various concentrations of CPPD-Q (e.g.,

0.01-10 µg/L) in liquid culture or on NGM plates until they reach a specific developmental

stage (e.g., L4 or young adult).

Endpoint Analysis:
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Intestinal Permeability: Exposed nematodes are fed a fluorescent dye (e.g., fluorescein

isothiocyanate-dextran). The accumulation of the dye in the body cavity, indicating a

compromised intestinal barrier, is visualized and quantified using fluorescence microscopy.

ROS Production: Intracellular ROS levels in the intestine are measured using a

fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

Fluorescence intensity is quantified using a fluorescence microscope or a microplate

reader.

Locomotion Assays: The effects on locomotion are assessed by measuring parameters

such as head thrashes (number of side-to-side movements of the head in liquid) and body

bends (number of sinusoidal movements on an agar plate) over a defined period.

Neurodegeneration: Neurodegeneration is observed in transgenic strains expressing

fluorescent proteins in specific neurons (e.g., GABAergic neurons). Neuronal damage,

such as breaks in axons or loss of cell bodies, is scored using fluorescence microscopy.

Gene Expression Analysis: The expression levels of target genes (e.g., daf-7, jnk-1, mpk-1)

are quantified using quantitative real-time PCR (qRT-PCR) from RNA extracted from

exposed and control nematodes.

RNA Interference (RNAi): To investigate the role of specific genes in CPPD-Q toxicity,

nematodes are fed E. coli strains expressing double-stranded RNA corresponding to the

target genes to induce gene knockdown. The sensitivity of these RNAi-treated nematodes to

CPPD-Q is then assessed.

Conclusion
The available data indicate that CPPD-quinone is a toxic compound to the model organisms

Vibrio fischeri and Caenorhabditis elegans. Its toxic effects are mediated through the induction

of oxidative stress, disruption of intestinal integrity, and interference with conserved neuronal

signaling pathways. The lack of traditional pharmacokinetic studies in mammalian models

means that its potential effects on human health are largely unknown. Further research is

required to understand the full toxicological profile of this environmentally relevant compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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